DL-Leucine

Catalog No.
S772516
CAS No.
328-39-2
M.F
C6H14NO2+
M. Wt
131.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Leucine

CAS Number

328-39-2

Product Name

DL-Leucine

IUPAC Name

2-amino-4-methylpentanoic acid

Molecular Formula

C6H14NO2+

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)

InChI Key

ROHFNLRQFUQHCH-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)O)N

Solubility

Soluble in water, acetic acid, dilute HCl, and alkaline hydroxides and carbonates
Slightly soluble (in ethanol)

Synonyms

DL-Leucine;328-39-2;2-Amino-4-methylpentanoicacid;H-DL-Leu-OH;Leucine,DL-;Leucine,d;(RS)-Leucine;(+-)-Leucine;DL-2-Amino-4-methylpentanoicacid;NSC46709;L-(1-13C)Leucine;L-(1-14C)Leucine;2-amino-4-methyl-pentanoicacid;CHEBI:25017;ROHFNLRQFUQHCH-UHFFFAOYSA-N;EINECS206-327-7;(+/-)-Amino-4-methylpentanoicacid;MFCD00063087;NSC77687;AI3-52422;L-2-Amino-4-methylpentanoicacid;25322-63-8;Leuzin;Hleu;NSC-46709

Canonical SMILES

CC(C)CC(C(=O)[O-])[NH3+]

Isomeric SMILES

CC(C)C[C@@H](C(=O)[O-])[NH3+]

DL-Leucine in Muscle Protein Synthesis

DL-Leucine is a branched-chain amino acid (BCAA) that plays a crucial role in stimulating muscle protein synthesis. Studies have shown that leucine supplementation can increase muscle protein synthesis rates, particularly after exercise . This effect is attributed to leucine's ability to activate the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of protein synthesis in skeletal muscle .

DL-Leucine and Blood Sugar Control

Emerging research suggests that DL-leucine may influence blood sugar control. Some studies have shown that leucine supplementation can improve insulin sensitivity and glucose metabolism in animal models . However, human trials have yielded mixed results, with some studies showing no significant effect on blood sugar control . More research is needed to determine the potential benefits of DL-leucine for glycemic control in humans.

Acetylated DL-Leucine for Neurological Conditions

Acetylated DL-leucine (Ac-DL-leucine) is a derivative of DL-leucine that has been explored for its potential benefits in neurological disorders. Studies have shown that Ac-DL-leucine may improve symptoms of vertigo and cerebellar ataxia, a condition characterized by impaired balance and coordination . The mechanism of action is not fully understood, but it is thought to involve modulation of neuronal activity and promoting nerve cell survival. However, more clinical trials are needed to confirm the efficacy and safety of Ac-DL-leucine for neurological applications.

Molecular Structure Analysis

Leucine has a branched-chain structure, with an amino group (NH2), a carboxylic acid group (COOH), and an isopropyl group (CH(CH3)2) attached to a central carbon atom (C). The key functional groups are the amine and carboxylic acid, which allow leucine to participate in peptide bond formation, a crucial step in protein synthesis. The presence of the isopropyl group makes leucine a hydrophobic (water-fearing) amino acid, influencing protein folding and interactions within the cell.


Chemical Reactions Analysis

Synthesis

Chemical Reactions

DL-Leucine can undergo various reactions typical of amino acids. These include:

  • Transamination: The transfer of an amino group to another molecule. This reaction is essential for amino acid metabolism.
  • Decarboxylation: The removal of the carboxyl group, converting leucine to ketoisocaproic acid. This reaction plays a role in energy production.
  • Peptide bond formation: Leucine can react with other amino acids to form peptides and proteins.

Physical And Chemical Properties Analysis

  • Molecular Formula: C6H13NO2 []
  • Molecular Weight: 131.17 g/mol []
  • Melting Point: 293-296 °C []
  • Solubility: Slightly soluble in water (7.97 g/L at 25°C) []. More soluble in polar organic solvents like ethanol and methanol.
  • pKa (acid dissociation constant): 2.32 (COOH group) and 9.60 (NH3+ group) []

Mechanism of Action (Not Applicable)

  • Skin and eye irritant: May cause irritation upon contact.
  • Inhalation hazard: Inhalation of dust may cause respiratory irritation.
  • Combustible: DL-Leucine is combustible and should be kept away from heat sources.

Physical Description

Solid
Small white lustrous plates or crystalline powder; odourless

XLogP3

-0.9

LogP

-1.52

Melting Point

Mp 337 (293-295 °) ° dec.

Drug Indication

Parenteral nutrition

Pharmacology

Leucine is one of nine essential amino acids in humans (provided by food), Leucine is important for protein synthesis and many metabolic functions. Leucine contributes to regulation of blood-sugar levels; growth and repair of muscle and bone tissue; growth hormone production; and wound healing. Leucine also prevents breakdown of muscle proteins after trauma or severe stress and may be beneficial for individuals with phenylketonuria. Leucine is available in many foods and deficiency is rare. (NCI04)

Other CAS

328-38-1
61-90-5
328-39-2

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]

General Manufacturing Information

Leucine: ACTIVE

Dates

Modify: 2023-08-15

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